5-[(5-Bromo-2-hydroxyphenyl)-oxomethyl]-1-cyclohexyl-2-oxo-3-pyridinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(5-bromo-2-hydroxyphenyl)-oxomethyl]-1-cyclohexyl-2-oxo-3-pyridinecarbonitrile is an aromatic ketone.
Scientific Research Applications
Synthesis and Chemical Properties : A study by Lujan-Montelongo and Fleming (2014) focused on the preparation of 3-Oxocyclohex-1-ene-1-carbonitrile, a related compound. The synthesis involved a series of reactions that may be relevant for the synthesis of the queried compound (Lujan-Montelongo & Fleming, 2014).
Regioselective Heterocyclization : Majumdar, Samanta, and Basu (2003) described the regioselective heterocyclization of a similar compound, which might provide insights into the reactivity and potential applications of the queried chemical (Majumdar, Samanta, & Basu, 2003).
Hetero-Diels-Alder Additions : Zhuo, Wyler, and Schenk (1995) explored cycloadditions of α,β-unsaturated-acyl cyanides, a process that might be applicable in the synthesis or modification of the queried compound (Zhuo, Wyler, & Schenk, 1995).
Biological Evaluation of Similar Compounds : Hemel et al. (1994) conducted a synthesis and biological evaluation of acyclic pyridine C-nucleosides, which might offer insights into the potential biological activities of related pyridine derivatives (Hemel et al., 1994).
Synthesis of Medorinone Analogues : Singh, Lesher, and Brundage (1991) worked on synthesizing analogues of Medorinone, a process that involves the synthesis of pyridinecarbonitriles, potentially relevant to the chemical (Singh, Lesher, & Brundage, 1991).
Novel Heterocyclic System Synthesis : Bondarenko et al. (2016) synthesized derivatives containing pyridine-3-carbonitrile, highlighting the versatility of such compounds in creating novel heterocyclic systems (Bondarenko et al., 2016).
Antiviral Activity of Pyrimidine Derivatives : Hocková et al. (2003) investigated 2,4-diaminopyrimidine derivatives for antiretroviral activity, which could be relevant for studying similar pyridine-based compounds (Hocková et al., 2003).
properties
Molecular Formula |
C19H17BrN2O3 |
---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
5-(5-bromo-2-hydroxybenzoyl)-1-cyclohexyl-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C19H17BrN2O3/c20-14-6-7-17(23)16(9-14)18(24)13-8-12(10-21)19(25)22(11-13)15-4-2-1-3-5-15/h6-9,11,15,23H,1-5H2 |
InChI Key |
WTAVOSVJMMSCTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C=C(C=C(C2=O)C#N)C(=O)C3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.